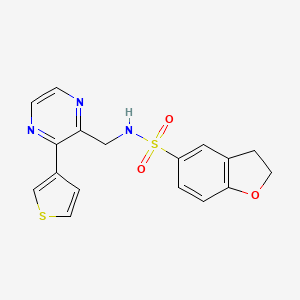

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUJNFUVROVVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 3-thiophenecarboxaldehyde to form the intermediate 3-(thiophen-3-yl)pyrazine.

Sulfonamide Formation: The intermediate is then reacted with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the thiophene ring or pyrazine moiety. For example, in the presence of oxidizing agents like potassium permanganate (KMnO₄), the thiophene ring may oxidize to form a sulfonic acid group. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility in polar solvents.

Key Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Product Modification |

|---|---|---|---|

| KMnO₄ | Acidic aqueous | 50–100°C | Thiophene → Sulfonic acid |

Alkylation Reactions

The sulfonamide group (-SO₂NH-) can undergo alkylation with alkyl halides (e.g., methyl bromide) in the presence of a base like pyridine. This reaction introduces alkyl substituents, altering the compound’s lipophilicity and pharmacokinetic profile. For instance, alkylation at the sulfonamide nitrogen enhances its ability to interact with hydrophobic binding pockets in enzymes.

Example Reaction

Conditions: Pyridine, DMF, 60–80°C.

Hydrolysis Reactions

Under acidic or basic conditions, the sulfonamide group may hydrolyze to form the corresponding sulfonic acid. This reaction is reversible and depends on pH:

-

Acidic hydrolysis : Converts sulfonamide to sulfonic acid and amine.

-

Basic hydrolysis : Yields sulfonic acid and ammonia gas.

Mechanism

The hydrolysis involves nucleophilic attack by water on the sulfur atom, followed by elimination of the amine group.

Coupling Reactions

The compound participates in cross-coupling reactions, such as C–N bond formation using palladium (Pd) or nickel (Ni) catalysts. For example, Pd(OAc)₂ with ligands like Xantphos can facilitate coupling with aryl halides to introduce new substituents .

Ni-Catalyzed Coupling

Using Ni(OTf)₂ and Zn as a reducing agent, the compound can couple with aryl halides under inert conditions (e.g., DMA solvent, 60°C) .

Example

Conditions: Ni catalyst, Zn, MgCl₂, PPh₃ .

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Electron-withdrawing groups (e.g., sulfonamide) directing oxidation.

-

Conjugated π-systems (thiophene, pyrazine) stabilizing intermediates during coupling.

Spectroscopic and Analytical Data

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of structurally analogous sulfonamides in inhibiting tumor growth. The mechanism involved the interaction with specific protein targets, leading to increased cellular apoptosis rates in breast cancer models .

Neuropharmacological Effects

The compound's potential neuroactive properties are also under investigation. Similar compounds have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study: Neurotoxicity Assessment

Research assessing the neurotoxic effects of related sulfonamides indicated significant alterations in locomotor activity in animal models, suggesting potential applications in neuropharmacology .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against tyrosinase, which is relevant in both cosmetic applications (skin lightening agents) and agricultural contexts (as insecticides) .

Case Study: Tyrosinase Inhibition

A study demonstrated that related compounds effectively inhibited tyrosinase activity, reducing melanin production significantly in melanoma cells. This suggests potential applications in dermatological formulations aimed at hyperpigmentation treatment .

Summary of Findings

The diverse applications of this compound highlight its significance in modern scientific research:

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the sulfonamide and benzofuran structures.

Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused with a quinoline structure, differing from the benzofuran and sulfonamide groups.

Uniqueness

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a pyrazine ring with thiophene, benzofuran, and sulfonamide groups. This unique structure imparts distinct electronic properties and potential biological activities that are not commonly found in other similar compounds.

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₃N₃O₂S

- Molecular Weight : 299.35 g/mol

- CAS Number : 2034394-77-7

The structure features a benzofuran core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . The compound was tested against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical) | 10 | Moderate inhibition |

| MCF7 (Breast) | 8 | Strong inhibition |

| A549 (Lung) | 15 | Weak inhibition |

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro tests demonstrated the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects . Experimental models using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in cancer cell metabolism and inflammatory responses.

- Induction of Apoptosis : The compound has been observed to activate intrinsic apoptotic pathways in cancer cells.

- Modulation of Immune Response : By downregulating pro-inflammatory cytokines, the compound may help in managing chronic inflammatory conditions.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines and reported a significant reduction in cell viability at concentrations below 20 µM .

- Antimicrobial Efficacy Assessment : In a study assessing antimicrobial properties, this compound was found to be effective against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to attach the thiophene-pyrazine moiety to the dihydrobenzofuran-sulfonamide backbone.

- Sulfonamide formation via reaction of sulfonyl chlorides with amines under controlled pH (e.g., using DCM as solvent and triethylamine as base) .

- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to confirm intermediate purity .

Key intermediates (e.g., thiophene-pyrazine derivatives) may require protection/deprotection strategies to avoid side reactions.

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Answer:

- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with thiophene boronic acids, optimizing ligand-to-metal ratios .

- Temperature control : Lower temperatures (0–5°C) during sulfonamide formation reduce hydrolysis side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while non-polar solvents improve crystallization .

- Real-time monitoring : Employ in-situ techniques like FTIR or HPLC to track reaction progress and adjust conditions dynamically.

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazine (δ 8.5–9.0 ppm), and sulfonamide (δ 3.0–3.5 ppm for CH₂) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns matching the formula.

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How is X-ray crystallography applied to resolve sulfonamide conformation?

Answer:

- Single-crystal growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain diffraction-quality crystals.

- SHELX refinement : Employ SHELXL for structure solution, refining parameters like bond lengths and torsion angles to confirm sulfonamide geometry (e.g., tetrahedral sulfur coordination) .

- Hydrogen bonding analysis : Map interactions between sulfonamide NH and adjacent heteroatoms to assess stability .

Basic: What computational methods predict electronic properties of the thiophene-pyrazine moiety?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich thiophene and electron-deficient pyrazine interactions .

- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes) to prioritize biological testing .

- Solvent effect modeling : Use COSMO-RS to predict solubility and stability in aqueous/organic media.

Advanced: How to resolve discrepancies in biological activity data across assays?

Answer:

- Assay normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate activity thresholds .

- Dose-response curves : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses masking target activity).

- Methodological alignment : Ensure consistent cell lines, incubation times, and readout methods (e.g., fluorescence vs. luminescence) to reduce variability .

Basic: What stability considerations apply to sulfonamide-containing compounds?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Hydrolytic stability : Avoid aqueous buffers at extreme pH; lyophilization enhances long-term stability.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced: How to reconcile conflicting purity results from different synthesis batches?

Answer:

- Comparative chromatography : Use HPLC with dual detection (UV/ELSD) to quantify impurities and confirm retention time consistency .

- NMR spike-in experiments : Add reference standards to identify batch-specific contaminants.

- Process auditing : Trace deviations to raw material sources (e.g., CAS RN verification) or reaction quenching steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.